Gafquat 755N

描述

属性

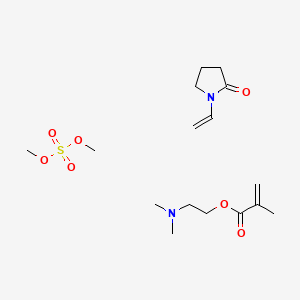

分子式 |

C16H30N2O7S |

|---|---|

分子量 |

394.5 g/mol |

IUPAC 名称 |

2-(dimethylamino)ethyl 2-methylprop-2-enoate;dimethyl sulfate;1-ethenylpyrrolidin-2-one |

InChI |

InChI=1S/C8H15NO2.C6H9NO.C2H6O4S/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8;1-5-7(3,4)6-2/h1,5-6H2,2-4H3;2H,1,3-5H2;1-2H3 |

InChI 键 |

MXXTVDSLIANCNG-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C(=O)OCCN(C)C.COS(=O)(=O)OC.C=CN1CCCC1=O |

同义词 |

Gafquat 755N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Gafquat 755N (Polyquaternium-11) for Research Applications

This technical guide provides a comprehensive overview of the synthesis and characterization of Polyquaternium-11 (commercially known as Gafquat 755N), tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis and characterization workflows.

Introduction

Polyquaternium-11 is a polymeric quaternary ammonium salt that is widely used in the cosmetics and pharmaceutical industries as a conditioning agent, film former, and fixative.[1][2][3][4][5] It is synthesized through the quaternization of a copolymer of vinylpyrrolidone (VP) and dimethylaminoethyl methacrylate (DMAEMA) with diethyl sulfate.[1][2][3][5][6] The resulting cationic polymer exhibits substantivity to hair and skin, providing desirable sensory and performance characteristics. This guide details the necessary steps to synthesize and characterize Polyquaternium-11 for research and development purposes.

Synthesis of Polyquaternium-11

The synthesis of Polyquaternium-11 is a two-step process:

-

Step 1: Free Radical Copolymerization of Vinylpyrrolidone (VP) and Dimethylaminoethyl Methacrylate (DMAEMA). This step forms the precursor copolymer.

-

Step 2: Quaternization of the VP-DMAEMA Copolymer. The tertiary amine groups on the DMAEMA units of the copolymer are reacted with diethyl sulfate to form the quaternary ammonium salt.

Synthesis Workflow

Caption: Workflow for the synthesis of Polyquaternium-11.

Experimental Protocols

Step 1: Synthesis of the VP-DMAEMA Copolymer

This protocol is adapted from typical free radical polymerization procedures for vinyl monomers.[7][8][9]

-

Materials:

-

N-Vinylpyrrolidone (VP), inhibitor removed

-

Dimethylaminoethyl methacrylate (DMAEMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN) or similar free radical initiator

-

Anhydrous solvent (e.g., 1,4-dioxane or ethanol)

-

Nitrogen gas supply

-

Reaction vessel equipped with a condenser, magnetic stirrer, and nitrogen inlet.

-

-

Procedure:

-

In the reaction vessel, dissolve VP and DMAEMA in the chosen solvent. A typical molar ratio of VP to DMAEMA is around 80:20.[2]

-

Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.

-

Under a continuous nitrogen blanket, heat the reaction mixture to 60-70°C with constant stirring.

-

Dissolve the initiator (AIBN, approximately 0.1-0.5 mol% of total monomers) in a small amount of the reaction solvent and add it to the heated monomer solution.

-

Maintain the reaction at temperature for 12-24 hours. The solution will become more viscous as the polymerization proceeds.

-

Terminate the reaction by cooling the mixture to room temperature.

-

Isolate the copolymer by precipitating the viscous solution into a non-solvent (e.g., diethyl ether or hexane).

-

Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

-

Dry the VP-DMAEMA copolymer under vacuum at 40-50°C until a constant weight is achieved.

-

Step 2: Quaternization to form Polyquaternium-11

This protocol is based on the quaternization reaction described for similar polymers.[10]

-

Materials:

-

VP-DMAEMA copolymer (synthesized in Step 1)

-

Diethyl sulfate

-

Anhydrous solvent (e.g., ethanol or a mixture of ethanol and water)

-

Reaction vessel with a stirrer and dropping funnel.

-

-

Procedure:

-

Dissolve the dried VP-DMAEMA copolymer in the chosen solvent within the reaction vessel.

-

Heat the solution to 60-65°C with stirring.

-

Slowly add diethyl sulfate to the polymer solution via the dropping funnel over a period of 30-60 minutes. The molar amount of diethyl sulfate should be stoichiometric to the moles of DMAEMA units in the copolymer.

-

After the addition is complete, continue stirring the reaction mixture at 60-65°C for an additional 2-4 hours to ensure complete quaternization.

-

Cool the resulting Polyquaternium-11 solution to room temperature. The product is typically a viscous liquid and can be used as a solution or further purified if necessary.

-

Synthesis Parameters

| Parameter | Step 1: Copolymerization | Step 2: Quaternization |

| Reactants | VP, DMAEMA, AIBN | VP-DMAEMA copolymer, Diethyl sulfate |

| Solvent | 1,4-Dioxane or Ethanol | Ethanol/Water |

| Temperature | 60-70°C | 60-65°C |

| Reaction Time | 12-24 hours | 2-4 hours |

| Atmosphere | Inert (Nitrogen) | Air |

| Purification | Precipitation in non-solvent | Not typically required for solution form |

Characterization of Polyquaternium-11

Thorough characterization is essential to confirm the chemical structure, molecular weight, and thermal properties of the synthesized Polyquaternium-11.

Characterization Workflow

Caption: Workflow for the characterization of Polyquaternium-11.

Experimental Protocols for Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the characteristic functional groups in the polymer and confirm the incorporation of both monomers and the quaternization.

-

Methodology:

-

Obtain a background spectrum of the empty ATR crystal.

-

Place a small amount of the dried Polyquaternium-11 sample onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Analyze the resulting spectrum for characteristic peaks.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and confirm the copolymer composition.

-

Methodology for ¹H NMR:

-

Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).[7]

-

Integrate the characteristic peaks to determine the molar ratio of VP to DMAEMA units in the copolymer.[11]

-

3.2.3. Gel Permeation Chromatography (GPC/SEC)

-

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[12][13][14][15]

-

Methodology:

-

Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF or an aqueous buffer).

-

Filter the solution through a 0.22 or 0.45 µm syringe filter.

-

Inject the sample into the GPC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.[14]

-

Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or polyethylene glycol).[13]

-

Analyze the resulting chromatogram to calculate Mn, Mw, and PDI (Mw/Mn).

-

3.2.4. Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of the polymer.[16]

-

Methodology:

-

Place a small amount of the dried sample (5-10 mg) into a TGA pan.

-

Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss as a function of temperature to generate a thermogram.

-

3.2.5. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) of the polymer.[17][18]

-

Methodology:

-

Seal a small amount of the dried sample (5-10 mg) in an aluminum DSC pan.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to 200°C, cool to -50°C, and then reheat to 200°C, all at a controlled rate (e.g., 10°C/min).

-

The Tg is determined from the second heating scan as a stepwise change in the heat flow.

-

Characterization Data Summary

The following tables summarize typical and expected characterization data for Polyquaternium-11.

Table 1: Physicochemical and Molecular Weight Properties

| Property | Typical Value/Range | Method |

| Appearance | Clear to slightly hazy, viscous liquid | Visual |

| Solid Content | 19-21% in water | Gravimetric |

| pH (1% aqueous solution) | 5.0 - 7.0 | pH meter |

| Viscosity (at 25°C) | 20,000 - 70,000 cps | Brookfield Viscometer |

| Weight-Average MW (Mw) | ~1,000,000 g/mol (for high MW grade)[19] | GPC/SEC |

| Polydispersity Index (PDI) | Typically 2-5 for free radical polymerization | GPC/SEC |

Table 2: Spectroscopic Data

| Technique | Expected Peak/Chemical Shift (δ) | Assignment |

| FTIR (cm⁻¹) | ~2950 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester from DMAEMA) | |

| ~1650 | C=O stretching (amide from VP) | |

| ~1240 | C-O stretching (ester) | |

| ~1170 | C-N stretching | |

| ¹H NMR (ppm) | 4.1-4.3 | -O-CH₂- (DMAEMA) |

| 3.2-3.4 | -N-CH₂- (VP ring) | |

| 2.8-3.0 | -N(CH₃)₂ (DMAEMA) | |

| 1.8-2.2 | Polymer backbone protons |

Table 3: Thermal Properties

| Property | Expected Value/Range | Method |

| Glass Transition Temp. (Tg) | 100 - 150°C | DSC |

| Decomposition Onset (Td) | > 250°C | TGA |

Note: Specific values for Tg and Td can vary depending on the exact VP/DMAEMA ratio and the molecular weight of the polymer.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of Polyquaternium-11 in a research setting. The outlined protocols for synthesis, purification, and subsequent analysis using FTIR, NMR, GPC, TGA, and DSC will enable researchers to produce and validate this important polymer for various applications, including advanced drug delivery systems and cosmetic formulations. Adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

- 1. POLYQUATERNIUM 11 - Ataman Kimya [atamanchemicals.com]

- 2. Best China Polyquaternium-11 factory and manufacturers | Y&R Company, Factory | YR Chemspec [yrchemspec.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. specialchem.com [specialchem.com]

- 5. POLYQUATERNIUM 11 - Ataman Kimya [atamanchemicals.com]

- 6. productingredients.com [productingredients.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US5717045A - Crosslinked copolymers of vinyl pyrrolidone and dimethylaminoethyl methacrylate and process for making same in aqueous solution having desirable gel properties - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. agilent.com [agilent.com]

- 14. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. researchgate.net [researchgate.net]

- 16. qub.ac.uk [qub.ac.uk]

- 17. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. estherchem.com [estherchem.com]

Gafquat 755N: A Technical Guide to its Chemical Structure, Monomer Composition, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gafquat 755N, known in the International Nomenclature of Cosmetic Ingredients (INCI) as Polyquaternium-11, is a versatile cationic polymer widely utilized in the pharmaceutical and personal care industries.[1][2][3][4] It functions primarily as a film-former, conditioning agent, and fixative.[1][3][5] This technical guide provides an in-depth analysis of the chemical structure, monomer composition, and key characterization parameters of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Monomer Composition

This compound is a quaternized copolymer, meaning it is a polymer composed of two different monomer units and subsequently modified to carry a positive charge.[1][2][3][4] The primary monomers that constitute the backbone of this compound are:

The copolymerization of these two monomers results in a linear polymer chain. Subsequently, the tertiary amine groups of the DMAEMA units are quaternized with an alkylating agent, typically diethyl sulfate, to introduce a permanent positive charge on the nitrogen atom.[1][3][6] This positive charge is key to the polymer's functionality, as it allows for ionic interaction with negatively charged surfaces such as hair and skin.[5][6]

The logical relationship of the monomer composition leading to the final this compound structure is illustrated in the following diagram:

References

- 1. scribd.com [scribd.com]

- 2. A Multiparameter Colloidal Titrations for the Determination of Cationic Polyelectrolytes [scirp.org]

- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 4. Quaternized copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate [chembk.com]

- 5. hpst.cz [hpst.cz]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

A Technical Guide to the Physical and Chemical Properties of Gafquat 755N Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gafquat 755N, with the INCI name Polyquaternium-11, is a quaternized copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate.[1][2] It is a cationic polymer known for its film-forming and conditioning properties, finding extensive use in the personal care industry.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound solutions, intended to inform researchers, scientists, and professionals in drug development about its characteristics and potential applications. This compound is commercially available as a viscous, clear to slightly yellow aqueous solution, typically with a solids content of around 20%.[5][6]

Chemical and Physical Properties

This compound is a high molecular weight polymer with an average molecular weight of approximately 1,000,000 g/mol .[5][6] Its cationic nature, derived from the quaternary ammonium groups, allows it to form clear, non-tacky, and flexible films.[5][7] This polymer is soluble in both water and alcohols, which facilitates its incorporation into various formulations.[8]

Summary of Quantitative Data

The following table summarizes the available quantitative data for commercial this compound solutions. It is important to note that specific values can vary between suppliers and batches.

| Property | Value | Test Condition |

| Appearance | Clear to slightly yellow, viscous liquid | - |

| Solids Content (%) | 19 - 21 | - |

| pH (as is) | 5.0 - 7.0 | - |

| Viscosity (cps) | 20,000 - 60,000 | Brookfield RVF, #7 spindle, 25°C |

| Average Molecular Weight ( g/mol ) | ~1,000,000 | - |

Data sourced from various technical datasheets.[5][6]

Experimental Protocols

Preparation of this compound Solutions

To prepare solutions of varying concentrations for physical property testing, the commercial this compound solution can be diluted with deionized water. It is recommended to add the polymer solution to the water while stirring to ensure homogeneity.[1][8] For hydroalcoholic solutions, the polymer can be incorporated into the alcohol or water phase before mixing.[8]

Viscosity Measurement

The viscosity of this compound solutions can be determined using a capillary viscometer, such as an Ubbelohde viscometer. This method is suitable for measuring the viscosity of polymer solutions at different concentrations to determine the intrinsic viscosity and subsequently estimate the viscosity-average molecular weight using the Mark-Houwink equation.[9][10][11] For more detailed rheological characterization, a rotational rheometer would be employed to measure viscosity as a function of shear rate, which is crucial for understanding the flow behavior of the solutions under different processing conditions.

Surface Tension Determination

The surface tension of this compound solutions can be measured using methods like the pendant drop method.[12][13] This technique involves analyzing the shape of a pendant drop of the solution, which is influenced by the surface tension. It is particularly useful for polymer solutions as it can provide insights into the adsorption of polymer chains at the air-liquid interface.[13]

Role in Drug Development

While this compound is primarily used in personal care, its cationic nature suggests potential applications in drug delivery. Cationic polymers are known to interact with negatively charged biological membranes, which can be leveraged for targeted drug delivery and enhanced bioavailability.[14][15][16] They can form complexes with negatively charged drugs or genetic material (like DNA or RNA) to protect them and facilitate their entry into cells.[17]

Generalized Mechanism for Cationic Polymer-Based Drug Delivery

The positive charges on cationic polymers like this compound can electrostatically interact with the negatively charged components of cell membranes, such as phospholipids and proteins. This interaction can lead to cellular uptake of the polymer and any associated drug cargo through endocytosis. Once inside the cell, changes in pH within endosomes can trigger the release of the drug. This is a generalized mechanism and the specific interactions and pathways for this compound would require dedicated investigation.

Conclusion

This compound is a versatile cationic polymer with well-established film-forming and conditioning properties. While its primary applications are in the personal care sector, its physicochemical characteristics suggest potential for use in drug delivery systems. This guide provides a foundational understanding of its properties and outlines general experimental approaches for its characterization. Further research is warranted to explore its full potential in pharmaceutical formulations, particularly in generating specific quantitative data on its solution properties and elucidating its precise mechanisms of interaction with biological systems.

References

- 1. stobec.com [stobec.com]

- 2. specialchem.com [specialchem.com]

- 3. ashland.com [ashland.com]

- 4. medikonda.com [medikonda.com]

- 5. Polyquaternium-11-Techinical Data Sheet from China manufacturer - ZWPVP [zw-pvp.com]

- 6. ashland.com [ashland.com]

- 7. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 8. chempoint.com [chempoint.com]

- 9. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 11. users.metu.edu.tr [users.metu.edu.tr]

- 12. tegewa.de [tegewa.de]

- 13. onsager.cn [onsager.cn]

- 14. tandfonline.com [tandfonline.com]

- 15. Significant role of cationic polymers in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. annabilab.ucla.edu [annabilab.ucla.edu]

- 17. news-medical.net [news-medical.net]

A Technical Guide to the Molecular Weight and Distribution Analysis of Gafquat™ 755N (Polyquaternium-11)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular weight and molecular weight distribution of Gafquat™ 755N, a widely used polymer in the pharmaceutical and personal care industries. Understanding these core physicochemical properties is critical as they directly influence the polymer's performance characteristics, including film formation, conditioning, and viscosity.

Understanding Gafquat™ 755N (Polyquaternium-11)

Gafquat™ 755N is the trade name for Polyquaternium-11, a cationic copolymer.[1][2] It is synthesized from the monomers vinylpyrrolidone and dimethylaminoethyl methacrylate, which is subsequently quaternized with diethyl sulfate.[2][3] This structure imparts a positive charge to the polymer, making it substantive to negatively charged surfaces like hair and skin, which is key to its conditioning effects.[4] As a polymer, Gafquat™ 755N does not consist of molecules with a single molecular weight, but rather a collection of polymer chains with varying lengths.[5][6] This necessitates the characterization of its molecular weight distribution.

Molecular Weight Data

The molecular weight of Gafquat™ 755N can be reported in several ways, leading to potential discrepancies in literature and technical data sheets. The most relevant value for characterizing its physical properties is the weight-average molecular weight (Mw) of the polymer mixture. Other values may refer to the constituent monomers or repeating units.

| Parameter | Reported Value ( g/mol ) | Description |

| Weight-Average Molecular Weight (Mw) | ~1,000,000 | This represents the average molecular weight of the polymer mixture and is the most indicative value for performance.[7][8][9] |

| Molecular Weight (Polymer) | 805.06 | This value appears on some chemical supplier sites and may refer to a specific oligomer or an alternative calculation method.[1][10][11] |

| Molecular Weight (Monomer Components) | 422.5 | This is the combined molecular weight of the constituent compounds before polymerization, as computed by PubChem.[3] |

Analysis of Molecular Weight Distribution

The most powerful and widely used technique for determining the molecular weight distribution of polymers like Gafquat™ 755N is Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC) .[12][13][14] GPC separates molecules based on their hydrodynamic volume in solution.[15] Larger molecules elute from the chromatography column first, followed by progressively smaller molecules that can penetrate the pores of the column's stationary phase.[5][16]

Experimental Workflow for GPC/SEC Analysis

The following diagram illustrates the typical experimental workflow for analyzing the molecular weight distribution of Gafquat™ 755N.

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for the GPC/SEC analysis of Gafquat™ 755N.

1. Principle: Size-exclusion chromatography separates polymer molecules based on their size in solution.[15] By calibrating the system with polymer standards of known molecular weights, the retention time of the sample can be used to determine its molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[5][12]

2. Instrumentation & Columns:

-

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHP-LC) system equipped with a pump, autosampler, and column oven.[14][17]

-

Columns: Aqueous GPC columns, such as those packed with hydrophilic modified silica or polymer gels (e.g., polyacrylamide or agarose-based), are suitable for water-soluble cationic polymers. A series of columns with different pore sizes may be connected to cover a broad molecular weight range.[6]

-

Detectors:

-

Differential Refractive Index (DRI) Detector: A universal detector that measures the concentration of the polymer eluting from the column.[5]

-

Multi-Angle Light Scattering (MALS) Detector: Provides an absolute measurement of molecular weight without the need for column calibration with structurally similar standards.[18][19] This is highly recommended for accurate characterization.

-

3. Reagents and Materials:

-

Mobile Phase: An aqueous buffer is required to ensure consistent elution and prevent interactions between the cationic polymer and the stationary phase. A typical mobile phase could be a saline solution (e.g., 0.1 M NaNO₃) with a buffer (e.g., 0.05 M phosphate buffer at pH 7) to maintain constant ionic strength.

-

Calibration Standards: Narrow-distribution polysaccharide standards (e.g., Pullulan) are commonly used for calibrating aqueous GPC systems.[20] If a MALS detector is used, a single, well-characterized polymer standard (e.g., polystyrene) is needed for detector normalization.[19]

-

Sample: Gafquat™ 755N solution.

4. Sample and Standard Preparation:

-

Accurately weigh the Gafquat™ 755N sample and dissolve it in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

-

Allow the solution to dissolve completely, using gentle agitation if necessary. Overnight dissolution may be required.[19]

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with aqueous solutions to remove any particulate matter before injection.[5]

-

Prepare a series of calibration standards in the mobile phase in the same manner.

5. Chromatographic Conditions:

-

Columns: Appropriate aqueous GPC column set.

-

Mobile Phase: As prepared above.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintain a constant temperature (e.g., 35 °C) to ensure reproducible results and stable baselines.[19]

-

Injection Volume: 50 - 100 µL.

6. Data Analysis and Interpretation:

-

Calibration: Inject the prepared molecular weight standards from lowest to highest molecular weight. Generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.[6]

-

Sample Analysis: Inject the filtered Gafquat™ 755N sample.

-

Molecular Weight Calculation: Using the GPC software and the calibration curve, the molecular weight distribution of the sample is determined. The software calculates key parameters:

-

Mw (Weight-Average Molecular Weight): Sensitive to larger molecules and influences properties like viscosity.

-

Mn (Number-Average Molecular Weight): Sensitive to smaller molecules.

-

Mz (Z-Average Molecular Weight): Sensitive to the largest molecules in the distribution.[17]

-

PDI (Polydispersity Index): Calculated as Mw/Mn, this value indicates the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample, while higher values signify a broader distribution.[17]

-

Conclusion

The functional efficacy of Gafquat™ 755N is intrinsically linked to its high molecular weight (~1,000,000 g/mol ) and its molecular weight distribution. Gel Permeation Chromatography (GPC/SEC), particularly when coupled with advanced detectors like MALS, provides the most accurate and comprehensive method for characterizing these critical parameters. The detailed protocol outlined in this guide serves as a robust framework for researchers and scientists to reliably analyze this polymer, ensuring batch-to-batch consistency and optimizing its performance in final formulations.

References

- 1. haihangindustry.com [haihangindustry.com]

- 2. specialchem.com [specialchem.com]

- 3. Polyquaternium-11 | C18H34N2O7S | CID 94559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. stobec.com [stobec.com]

- 5. selectscience.net [selectscience.net]

- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Polyquaternium-11-Techinical Data Sheet from China manufacturer - ZWPVP [zw-pvp.com]

- 8. ashland.com [ashland.com]

- 9. GSRS [precision.fda.gov]

- 10. echemi.com [echemi.com]

- 11. Polyquaternium-11 cas 53633-54-8 with high quality [minglangchem.com]

- 12. benchchem.com [benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Size-exclusion chromatography-from high-performance to ultra-performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. paint.org [paint.org]

- 16. m.youtube.com [m.youtube.com]

- 17. agilent.com [agilent.com]

- 18. polymersolutions.com [polymersolutions.com]

- 19. azom.com [azom.com]

- 20. agilent.com [agilent.com]

Solubility of Gafquat 755N in various organic and aqueous solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of Gafquat 755N (Polyquaternium-11), a widely utilized cationic polymer in the pharmaceutical and personal care industries. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visualizations to clarify procedural workflows.

This compound, the copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate quaternized with diethyl sulfate, is a versatile excipient known for its film-forming and conditioning properties.[1][2] A comprehensive understanding of its solubility in various aqueous and organic solvents is critical for formulation development, enabling the optimization of drug delivery systems, topical formulations, and other advanced applications.

Solubility Profile of this compound

This compound is most notably characterized by its solubility in aqueous and hydroalcoholic solutions. Technical literature consistently highlights its miscibility with water and a range of alcohols.[3][4][5][6][7] It is commonly supplied as a 20% aqueous solution, indicating its high affinity for water.[5][8][9] However, a recurring point of ambiguity in technical data sheets is the distinction between "water-soluble" and "water-miscible." For practical purposes in formulation, this compound can be considered freely soluble in water. The term "miscible" in this context likely refers to its ability to be diluted in water in all proportions without phase separation.

While qualitative data for its solubility in common polar solvents is readily available, specific quantitative solubility values (e.g., in g/L or mg/mL) across a broad spectrum of organic solvents are not extensively reported in publicly available literature. The following tables summarize the known qualitative solubility of this compound.

Table 1: Solubility in Aqueous and Protic Solvents

| Solvent System | Solubility | Observations |

| Water | Soluble / Miscible[3][7] | Forms clear to slightly hazy solutions.[10] Commercially available as a 20% aqueous solution.[5][8] |

| Ethanol | Soluble / Miscible[3][4][7] | Compatible with hydroalcoholic formulations.[1] |

| Propylene Glycol | Soluble | Often used in conjunction with this compound in personal care formulations. |

| Glycerol | Soluble | No adverse reactions reported in formulations containing both. |

| Isopropanol | Soluble | Suitable for use in sprayable formulations. |

Table 2: Solubility in Other Organic Solvents

| Solvent | Solubility | Observations |

| Acetone | Generally Insoluble | As a polar aprotic solvent, it is not expected to be a good solvent. |

| Tetrahydrofuran (THF) | Generally Insoluble | - |

| Dioxane | Generally Insoluble | - |

| Toluene | Insoluble | - |

| Hexane | Insoluble | - |

Experimental Protocol for Determining Polymer Solubility

For researchers requiring precise quantitative solubility data for this compound in a specific solvent system, the following generalized experimental protocol can be adapted. This method is based on the gravimetric determination of solubility.

Objective:

To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (as a dried solid or a solution of known concentration)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Vials with solvent-resistant caps

-

Pipettes and other standard laboratory glassware

-

Drying oven

Procedure:

-

Preparation of this compound: If starting with a solution, accurately determine the solids content by drying a known weight of the solution to a constant weight in a vacuum oven at a suitable temperature (e.g., 60°C). If starting with a solid, ensure it is a fine, dry powder.

-

Sample Preparation: Add an excess amount of the dried this compound powder to a series of vials.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Constant agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved polymer.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant without disturbing the sediment.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed dish and place it in a drying oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 80°C). Dry to a constant weight.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of dried polymer / Volume of supernatant extracted) x 1000

Diagram of Experimental Workflow

Caption: Workflow for Gravimetric Solubility Determination of this compound.

Logical Pathway for Solubility Assessment

The following diagram illustrates the decision-making process for assessing the solubility of this compound in a novel solvent.

Caption: Decision Pathway for this compound Solubility Assessment.

Conclusion

This compound exhibits excellent solubility in water and polar protic solvents such as lower alcohols, propylene glycol, and glycerol. Its solubility in non-polar and polar aprotic organic solvents is generally poor. For applications requiring precise solubility data in specific solvent systems, the provided experimental protocol offers a reliable methodology for quantitative determination. This guide serves as a foundational resource for researchers and formulation scientists working with this compound, enabling more informed decisions in product development.

References

- 1. stobec.com [stobec.com]

- 2. specialchem.com [specialchem.com]

- 3. Best China Polyquaternium-11 factory and manufacturers | Y&R Company, Factory | YR Chemspec [yrchemspec.com]

- 4. POLYQUATERNIUM 11 - Ataman Kimya [atamanchemicals.com]

- 5. ashland.com [ashland.com]

- 6. echemi.com [echemi.com]

- 7. POLYQUATERNIUM-11 - Ataman Kimya [atamanchemicals.com]

- 8. N-Vinylpyrrolidone/dimethylaminoethyl methacrylate copolymer, quaternized – scipoly.com [scipoly.com]

- 9. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.ch]

- 10. Polyquaternium-11 cas 53633-54-8 with high quality [minglangchem.com]

Gafquat 755N (Polyquaternium-11): A Technical Guide to Safety and Toxicity for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Gafquat™ 755N, chemically identified as Polyquaternium-11, is a widely utilized polymer in various industrial and consumer products. For laboratory professionals engaged in research and development, a comprehensive understanding of its safety and toxicological profile is paramount for ensuring occupational health and interpreting experimental outcomes. This technical guide provides an in-depth analysis of the available safety data for Polyquaternium-11, with a focus on its application in a laboratory setting.

Toxicological Profile Summary

Polyquaternium-11 exhibits a generally low order of toxicity in the studies evaluated. The available data from acute, subchronic, and irritation studies suggest a low potential for significant systemic toxicity or local irritation under typical laboratory handling conditions. However, a complete toxicological profile, particularly concerning chronic exposure, genotoxicity, and carcinogenicity of the polymer itself, is not fully characterized in publicly available literature.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for Polyquaternium-11.

Table 1: Acute Oral Toxicity

| Test Substance | Species | Route | LD50 | Reference |

| High Molecular Weight Polyquaternium-11 | Rat | Oral | > 12.8 g/kg | [1][2] |

| Low Molecular Weight Polyquaternium-11 | Rat | Oral | 6.2 g/kg | [1][2] |

| Gafquat™ 755N | Rat | Oral | > 5,000 mg/kg | [3] |

| Gafquat™ 755N | Rat | Oral | 12,800 mg/kg | [3] |

Table 2: Skin and Eye Irritation

| Test | Species | Test Substance/Concentration | Results | Reference |

| Skin Irritation | Rabbit | Up to 50% Polyquaternium-11 in water | No signs of skin irritation | [1][2] |

| Skin Irritation | Human | 9.5% Polyquaternium-11 in water (24-hour single insult patch) | Slight skin irritation in 1 of 19 subjects | [1][2] |

| Skin Irritation | Human | Up to 50% Polyquaternium-11 (Repeated insult patch) | No sensitization, isolated instances of transient irritation | [1][2] |

| Eye Irritation | Rabbit | Up to 50% Polyquaternium-11 in water | No signs of eye irritation | [1][2] |

Table 3: Sensitization, Phototoxicity, and Photoallergenicity

| Test | Species | Test Substance | Results | Reference |

| Skin Sensitization | Guinea Pig | Polyquaternium-11 | No evidence of sensitization in maximization test | [1][2] |

| Phototoxicity | Human | Low and high molecular weight polymers | No evidence of phototoxicity | [1][2] |

| Photoallergenicity | Human | Low and high molecular weight polymers | No evidence of photoallergenicity | [1][2] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies are generally described as following standard toxicological testing procedures of the time, such as the Draize test for skin and eye irritation. For laboratory risk assessment, it is recommended to handle Gafquat 755N in accordance with the principles of Good Laboratory Practice (GLP) and the information provided in the Safety Data Sheet (SDS).

Subchronic Toxicity

A 13-week inhalation toxicity study was conducted on an aerosolized hair conditioner containing 1.5% commercial Polyquaternium-11 (approximately 20% high molecular weight polymer in water). Groups of hamsters and rats were exposed for 4 hours per day, 5 days per week. The final aerosolized Polyquaternium-11 concentration was approximately 0.03 mg/m³. No deaths or adverse local or systemic effects were observed in either species. Gross and microscopic examinations revealed no significant differences between exposed and control animals.[1]

Additionally, subchronic dermal toxicity tests showed no evidence of dermal toxicity.[1][2]

Genotoxicity

Direct genotoxicity data for the Polyquaternium-11 polymer is limited in the available literature. However, studies have been conducted on unreacted vinylpyrrolidone monomer, which may be present as an impurity in Polyquaternium-11 at concentrations up to 1.0%. These studies found vinylpyrrolidone to be non-mutagenic in the following assays[1]:

-

Mouse lymphoma forward mutation assay

-

Balb/3T3 in vitro transformation assay

-

Primary rat hepatocyte unscheduled DNA synthesis assay

While these results for the monomer are reassuring, they do not directly assess the genotoxic potential of the polymer itself.

Carcinogenicity

There is no available data on the carcinogenicity of Polyquaternium-11 from long-term animal studies.[1] It is noted that diethylsulfate, a potential reactant and a known carcinogen, is not present as an impurity in the final Polyquaternium-11 product as it is quickly hydrolyzed.[1]

Laboratory Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a laboratory setting, from initial receipt to final disposal.

Caption: Workflow for safe laboratory handling of this compound.

Signaling Pathways and Experimental Workflows

As this compound is primarily used as an excipient and is not expected to have specific signaling pathway interactions, a diagram illustrating a general toxicological assessment workflow is more pertinent.

Caption: General workflow for toxicological assessment of polymers.

Conclusion

Based on the available data, this compound (Polyquaternium-11) is considered to have a low toxicity profile for acute and subchronic exposures via oral, dermal, and inhalation routes in a laboratory setting. It is not a skin or eye irritant at concentrations up to 50% and is not a skin sensitizer. The primary data gaps for a complete risk assessment are the lack of direct genotoxicity studies on the polymer and the absence of chronic toxicity and carcinogenicity data. For laboratory use, adherence to standard chemical hygiene practices, including the use of personal protective equipment and adequate ventilation, is recommended to minimize exposure. The information provided in the product's Safety Data Sheet should always be consulted prior to handling.

References

Biocompatibility and Cytotoxicity of Polyquaternium-11 for In Vitro Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-11 is a polymeric quaternary ammonium salt, a cationic polymer formed by the reaction of diethyl sulfate with a copolymer of vinyl pyrrolidone and dimethyl aminoethylmethacrylate.[1] It is widely utilized in personal care products as a film former, antistatic agent, and hair fixative. While generally considered safe for topical use, a thorough understanding of its biocompatibility and potential cytotoxicity at the cellular level is crucial for researchers in drug development and life sciences utilizing this polymer in their formulations or encountering it in their studies.[2] This guide provides a comprehensive overview of the available in vitro data on the biocompatibility and cytotoxicity of Polyquaternium-11 and related cationic polymers, detailed experimental protocols for relevant assays, and insights into the potential cellular mechanisms of action.

Due to a lack of extensive in vitro studies specifically on Polyquaternium-11, this guide draws upon data from the closely related Polyquaternium-1 (PQ-1) and the broader class of cationic polymers to provide a comprehensive toxicological profile. The cytotoxic effects of cationic polymers are often linked to their positive charge and molecular weight, which can lead to interactions with negatively charged cell membranes, causing disruption and triggering cellular stress responses.[3][4]

Quantitative Cytotoxicity Data

The following tables summarize quantitative data from in vitro studies on Polyquaternium-1 (PQ-1), a structurally similar cationic polymer, which can serve as a surrogate for understanding the potential cytotoxic profile of Polyquaternium-11. These studies on human corneal epithelial cells (HCE-2) highlight concentration-dependent effects on cell viability and membrane integrity.

Table 1: Effect of Polyquaternium-1 on Cell Viability (MTT Assay)

| Concentration of PQ-1 | Exposure Time | Cell Viability (% of Control) | Cell Line | Reference |

| 0.001% (in Travatan) | 15 minutes | ~50% | HCE-2 | [5][6] |

| 0.001% (in Systane Ultra) | 15 minutes | ~50% | HCE-2 | [5][6] |

Table 2: Effect of Polyquaternium-1 on Cell Membrane Integrity (LDH Assay)

| Concentration of PQ-1 | Exposure Time | LDH Release (Fold Increase vs. Control) | Cell Line | Reference |

| 0.001% (in Travatan) | 15 minutes | ~6-fold | HCE-2 | [5][6] |

| 0.001% (in Systane Ultra) | 15 minutes | ~3-fold | HCE-2 | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate or adapt these assays for their specific needs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the solution is measured, which is directly proportional to the number of living, metabolically active cells.[7]

Protocol:

-

Cell Seeding: Seed cells (e.g., HaCaT keratinocytes, human fibroblasts) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

-

Treatment: Prepare various concentrations of Polyquaternium-11 in serum-free culture medium. Remove the culture medium from the wells and replace it with 100 µL of the Polyquaternium-11 solutions or a vehicle control (serum-free medium).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 15 minutes, 24 hours, 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10] Gently pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell membrane damage by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11]

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released, and therefore, to the extent of cell lysis.[2]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

-

Vehicle Control: Cells treated with the vehicle used to dissolve Polyquaternium-11.

-

-

Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction (Optional): Some kits require the addition of a stop solution (e.g., 1 M acetic acid) to terminate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background absorbance.[12]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Potential Signaling Pathways Involved in Cytotoxicity

The cytotoxicity of cationic polymers like Polyquaternium-11 is believed to be initiated by their electrostatic interaction with the negatively charged cell membrane. This interaction can lead to membrane destabilization, increased permeability, and ultimately, the activation of intracellular signaling pathways associated with inflammation and cell death.

NF-κB Signaling Pathway

The study on Polyquaternium-1 demonstrated the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[5][6]

Proposed Mechanism:

-

Membrane Interaction: Polyquaternium-11, with its positive charges, interacts with and potentially disrupts the cell membrane.

-

Signal Transduction: This membrane stress can trigger a cascade of intracellular signaling events.

-

IKK Activation: The IκB kinase (IKK) complex is activated.

-

IκBα Phosphorylation and Degradation: IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα releases the NF-κB (p50/p65) dimer, which then translocates to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5][6]

Apoptosis and Caspase Activation

Quaternary ammonium compounds, the chemical class to which Polyquaternium-11 belongs, have been shown to induce apoptosis (programmed cell death) in various cell types. This process is often mediated by a family of proteases called caspases.[13][14]

Logical Relationship:

The interaction of Polyquaternium-11 with the cell could potentially lead to the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

The available in vitro data, primarily from studies on the related compound Polyquaternium-1 and the general class of cationic polymers, suggest that Polyquaternium-11 has the potential to induce concentration-dependent cytotoxicity. The primary mechanism of toxicity appears to be initiated by the electrostatic interaction of the cationic polymer with the cell membrane, leading to a loss of membrane integrity and the subsequent activation of inflammatory signaling pathways, such as the NF-κB pathway, and potentially apoptosis.

While the Cosmetic Ingredient Review has concluded that Polyquaternium-11 is safe for its intended use in cosmetics, researchers utilizing this polymer in novel in vitro applications, particularly at higher concentrations or in sensitive cell systems, should be aware of its potential cytotoxic effects.[15] The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic evaluation of the biocompatibility and cytotoxicity of Polyquaternium-11 in specific in vitro models. Further research directly investigating the effects of Polyquaternium-11 on various human cell types is warranted to provide a more complete understanding of its cellular interactions.

References

- 1. remedypublications.com [remedypublications.com]

- 2. specialchem.com [specialchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Cytotoxicity of Cationic Polyelectrolytes as a Principal Component in Layer-by-Layer Assembly Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. cosmeticsinfo.org [cosmeticsinfo.org]

- 12. Ecotoxicities of polyquaterniums and their associated polyelectrolyte-surfactant aggregates (PSA) to Gambusia holbrooki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cir-safety.org [cir-safety.org]

- 14. cir-safety.org [cir-safety.org]

- 15. cir-safety.org [cir-safety.org]

Thermal and hydrolytic stability of Gafquat 755N under different pH conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gafquat 755N, the commercial designation for Polyquaternium-11, is a widely utilized cationic polymer in the pharmaceutical and cosmetic industries, valued for its film-forming and conditioning properties. This technical guide provides an in-depth analysis of the thermal and hydrolytic stability of this compound under a range of pH conditions. While specific quantitative stability data from manufacturers or in peer-reviewed literature is limited, this document synthesizes available information on the chemical nature of Polyquaternium-11, general principles of polymer degradation, and stability of related compounds to provide a comprehensive overview. Detailed experimental protocols for evaluating polymer stability are also presented, alongside illustrative diagrams of potential degradation pathways and experimental workflows to guide researchers in their formulation development and stability testing programs.

Introduction to this compound (Polyquaternium-11)

This compound is a quaternized copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate.[1][2][3] Its cationic nature, imparted by the quaternary ammonium groups, makes it substantive to negatively charged surfaces such as hair and skin, providing excellent conditioning and film-forming effects.[3][4] In pharmaceutical formulations, it can act as a stabilizer, thickener, and mucoadhesive agent.[5][6] The stability of this compound is a critical parameter in ensuring the quality, efficacy, and shelf-life of final products. This guide explores its stability profile with respect to temperature and pH.

Chemical Structure and Potential Degradation Pathways

This compound is a complex polymer, and its stability is influenced by the chemical bonds within its structure. The primary backbone consists of a copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate. The dimethylaminoethyl methacrylate units are quaternized, introducing cationic charges.

The main potential degradation pathway for this compound in aqueous solutions is hydrolysis, particularly of the ester linkage in the dimethylaminoethyl methacrylate monomer unit. This hydrolysis is expected to be pH-dependent.

-

Acidic Conditions: Under acidic conditions, the ester linkage may be susceptible to hydrolysis, although this compound is generally considered to be more stable in acidic to neutral pH ranges.

-

Alkaline Conditions: In alkaline environments (pH > 6.0), the ester group of the dimethylaminoethyl methacrylate monomer is known to be susceptible to hydrolysis.[7] This can lead to the cleavage of the side chain, resulting in the formation of a carboxylate group on the polymer backbone and the release of dimethylaminoethanol. This process would lead to a loss of the cationic charge and a significant change in the polymer's properties.

Thermally, this compound is generally described as being resilient to heat.[4][5] However, like most polymers, it will undergo thermal degradation at elevated temperatures, which can involve chain scission, depolymerization, and other complex reactions.

Below is a diagram illustrating the potential hydrolytic degradation pathway of the dimethylaminoethyl methacrylate component of this compound under alkaline conditions.

Qualitative Stability Profile

While specific, publicly available quantitative data is scarce, a qualitative understanding of this compound's stability can be derived from manufacturer literature and related scientific publications.

-

pH Stability: this compound is generally considered more stable in neutral to acidic conditions.[8] In alkaline environments, particularly at elevated temperatures, the potential for hydrolysis of the ester linkages increases. This can lead to a decrease in viscosity and a loss of the polymer's cationic character, which would negatively impact its performance as a conditioning agent or stabilizer. Some sources suggest that at high pH values, the presence of hydroxyl groups can reduce the water solubility of quaternary ammonium compounds, potentially leading to precipitation or a change in the solution's appearance.[1][9]

-

Thermal Stability: The polymer is described as being "resilient to heat," suggesting good stability under typical processing and storage conditions for pharmaceutical and cosmetic products.[4] However, prolonged exposure to high temperatures would be expected to cause degradation.

Quantitative Stability Data

A comprehensive search of scientific literature and manufacturer technical data did not yield specific quantitative data on the thermal and hydrolytic stability of this compound under different pH conditions. Therefore, the following tables are presented as templates that researchers can use to structure their own experimental data when conducting stability studies.

Table 1: Template for Hydrolytic Stability of this compound - Viscosity Change (%)

| pH | Temperature (°C) | Time (Weeks) | Viscosity Change (%) | Observations |

| 4.0 | 25 | 4 | ||

| 8 | ||||

| 12 | ||||

| 4.0 | 40 | 4 | ||

| 8 | ||||

| 12 | ||||

| 7.0 | 25 | 4 | ||

| 8 | ||||

| 12 | ||||

| 7.0 | 40 | 4 | ||

| 8 | ||||

| 12 | ||||

| 9.0 | 25 | 4 | ||

| 8 | ||||

| 12 | ||||

| 9.0 | 40 | 4 | ||

| 8 | ||||

| 12 |

Table 2: Template for Thermal Stability of this compound - Molecular Weight (Mw) Degradation (%)

| Temperature (°C) | pH | Time (Hours) | Initial Mw (kDa) | Final Mw (kDa) | Degradation (%) |

| 60 | 7.0 | 24 | |||

| 48 | |||||

| 72 | |||||

| 80 | 7.0 | 24 | |||

| 48 | |||||

| 72 | |||||

| 100 | 7.0 | 24 | |||

| 48 | |||||

| 72 |

Experimental Protocols for Stability Assessment

To generate the quantitative data outlined in the tables above, the following experimental protocols can be employed.

Sample Preparation

-

Prepare aqueous solutions of this compound at a specified concentration (e.g., 1-5% w/v) in deionized water.

-

Adjust the pH of the solutions to the desired levels (e.g., 4.0, 7.0, 9.0) using appropriate buffers (e.g., citrate for pH 4.0, phosphate for pH 7.0, and borate for pH 9.0). Ensure the buffers used do not interact with the polymer.

-

Filter the solutions through a 0.45 µm filter to remove any particulate matter.

-

Dispense the solutions into sealed, inert containers (e.g., glass vials with Teflon-lined caps).

Stability Study Design (Forced Degradation)

The following workflow illustrates a typical forced degradation study for this compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. POLYQUATERNIUM 11 (COSMETIC GRADE) - Ataman Kimya [atamanchemicals.com]

- 3. Degradation of high molecular weight poly(L-lactide) in alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Polyquaternium-11 | Cosmetic Ingredients Guide [ci.guide]

- 6. POLYQUATERNIUM-11 (PQ 11) - Ataman Kimya [atamanchemicals.com]

- 7. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 8. POLYQUATERNIUM-11 (PQ-11) - Ataman Kimya [atamanchemicals.com]

- 9. Polyquaternium-11-Techinical Data Sheet from China manufacturer - ZWPVP [zw-pvp.com]

Gafquat 755N (Polyquaternium-11): An In-depth Technical Guide on Interactions with Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gafquat 755N, chemically known as Polyquaternium-11, is a cationic copolymer with a history of use in the cosmetics industry as a conditioning agent and film former.[1][2][3] Its inherent positive charge at physiological pH drives its interaction with negatively charged biological macromolecules, primarily through electrostatic forces. This technical guide provides a comprehensive overview of the known and potential interactions of this compound with proteins and nucleic acids, targeting researchers and professionals in drug development. While specific quantitative data for this compound remains limited in publicly available literature, this document consolidates the existing information, outlines the fundamental principles of its interactions, presents relevant experimental methodologies, and explores potential biological implications, including effects on cell signaling pathways.

Chemical and Physical Properties of this compound

This compound is a quaternized copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate.[2][4][5] The quaternization of the amine groups ensures a permanent positive charge, largely independent of the solution's pH.[4] This cationic nature is the primary driver of its interaction with anionic surfaces and macromolecules.

Table 1: Physical and Chemical Properties of this compound (Polyquaternium-11)

| Property | Value | Reference(s) |

| INCI Name | Polyquaternium-11 | [2] |

| Chemical Description | Quaternized copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate | [2][4] |

| CAS Number | 53633-54-8 | [6] |

| Appearance | Clear to slightly hazy, viscous liquid | [7] |

| Charge | Cationic | [5] |

| Solubility | Water-soluble | [5] |

| Primary Functions | Film former, conditioning agent, antistatic agent | [4][8] |

Interaction with Proteins

The interaction of this compound with proteins is predominantly electrostatic, driven by the attraction between the polymer's positive charges and the net negative charge of most proteins at physiological pH.[1] This interaction is fundamental to its application in hair care, where it binds to the negatively charged keratin fibers.[7] Beyond hair care, understanding these interactions is crucial for drug delivery applications, particularly concerning plasma protein binding and interactions with protein-based therapeutics.

Principles of Interaction

The binding of cationic polymers to proteins is a complex process influenced by several factors:

-

Electrostatic Interactions: The primary driving force is the attraction between the cationic polymer and anionic patches on the protein surface.

-

Counterion Release: The release of condensed counterions from both the polymer and the protein upon binding leads to a significant increase in entropy, which favorably drives the interaction.[1]

-

Hydrophobic Interactions: While secondary to electrostatic forces, hydrophobic interactions can also contribute to the binding affinity.

-

Hydrogen Bonding: The potential for hydrogen bond formation between the polymer and protein can further stabilize the complex.

Interaction with Specific Proteins

-

Keratin: this compound's cationic nature allows it to neutralize the negative charges on the surface of hair keratin, reducing static and smoothing the cuticle.[7] This film-forming capacity helps in hair styling and provides a perceptible conditioning effect.

-

Serum Albumin: As the most abundant protein in blood plasma, serum albumin (like bovine serum albumin, BSA) is a critical factor in the pharmacokinetic profile of many drugs and delivery systems. Cationic polymers are known to interact with BSA, and the strength of this interaction can influence the distribution and clearance of a drug delivery vehicle.[9]

-

Mucin: Mucins are glycoproteins that form the protective mucus layer on various mucosal surfaces. The interaction of cationic polymers with the negatively charged sialic acid residues of mucin is the basis for mucoadhesion, a strategy to prolong the residence time of drug delivery systems at mucosal sites.[2][10]

Table 2: Summary of this compound Interaction with Proteins (Qualitative)

| Protein | Type of Interaction | Significance | Reference(s) |

| Keratin | Electrostatic | Hair conditioning, styling | [7] |

| Serum Albumin | Electrostatic, Hydrophobic | Pharmacokinetics, drug distribution | [9] (by analogy) |

| Mucin | Electrostatic (Mucoadhesion) | Prolonged drug delivery at mucosal surfaces | [2][10] (by analogy) |

Experimental Protocols for Studying Protein Interactions

To quantify the interaction between this compound and proteins, several biophysical techniques can be employed. The following are generalized protocols that can be adapted for specific studies.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Experimental Workflow for ITC

Protocol:

-

Sample Preparation: Prepare solutions of the target protein (e.g., 20 µM BSA) and this compound (e.g., 200 µM) in the same dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4). Thoroughly degas both solutions before use.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters on the ITC instrument.

-

Titration: Load the protein solution into the sample cell and the this compound solution into the injection syringe. Perform a series of small injections of the this compound solution into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Analysis: Integrate the heat released or absorbed after each injection. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.[11]

Fluorescence quenching experiments can be used to determine binding constants by monitoring the change in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon titration with a quencher (this compound).

Protocol:

-

Sample Preparation: Prepare a stock solution of the protein in a suitable buffer.

-

Measurement: Measure the fluorescence emission spectrum of the protein solution.

-

Titration: Add small aliquots of a concentrated this compound solution to the protein solution and record the fluorescence spectrum after each addition.

-

Data Analysis: Analyze the quenching data using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

Interaction with Nucleic Acids

The cationic nature of this compound also facilitates its interaction with negatively charged nucleic acids, such as DNA and RNA. This property is of significant interest for the development of non-viral gene delivery vectors. Cationic polymers can condense nucleic acids into compact nanoparticles (polyplexes), protecting them from enzymatic degradation and facilitating their cellular uptake.

Principles of Interaction

The formation of polyplexes is a self-assembly process governed by:

-

Electrostatic Interactions: The strong electrostatic attraction between the cationic polymer and the phosphate backbone of nucleic acids is the primary driving force for complexation.

-

Charge Neutralization: The binding of the cationic polymer neutralizes the negative charges of the nucleic acid, leading to its condensation and a reduction in its solubility.

-

Protection from Nucleases: The condensed structure within the polyplex protects the nucleic acid from degradation by nucleases in the extracellular and intracellular environments.

Formation of Nanoparticles (Polyplexes)

The mixing of this compound with nucleic acids under appropriate conditions (e.g., buffer, concentration, and N/P ratio - the ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid) can lead to the spontaneous formation of nanoparticles. The physicochemical properties of these polyplexes, such as size, surface charge (zeta potential), and stability, are critical for their biological performance as gene delivery vectors.

Logical Relationship of Polyplex Formation

Experimental Protocols for Studying Nucleic Acid Interactions

DLS is a technique used to measure the size distribution and zeta potential of nanoparticles in suspension. It is a valuable tool for characterizing polyplexes formed between this compound and nucleic acids.

This potential for immune stimulation should be a key consideration in the development of this compound-based drug delivery systems, as it could be either a desirable adjuvant effect or an unwanted side effect, depending on the therapeutic application.

Toxicological Profile

The safety of Polyquaternium-11 has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as a cosmetic ingredient in the present practices of use. [8][12][13] Table 3: Acute Toxicological Data for Polyquaternium-11

| Test | Species | Route | LD50 | Reference(s) |

| Acute Oral LD50 (High Molecular Weight) | Rat | Oral | > 12.8 g/kg | [12][13] |

| Acute Oral LD50 (Low Molecular Weight) | Rat | Oral | 6.2 g/kg | [12][13] |

Studies on skin and eye irritation in rabbits showed no to mild, transient irritation at concentrations up to 50%. [13]Clinical studies in humans showed no evidence of phototoxicity or photoallergenicity. [13]

Conclusion and Future Directions

This compound (Polyquaternium-11) is a cationic polymer with well-established film-forming and conditioning properties. Its interactions with proteins and nucleic acids are primarily driven by strong electrostatic forces, making it a candidate for applications in drug delivery, such as mucoadhesive formulations and non-viral gene vectors. However, there is a significant lack of specific, quantitative data in the public domain regarding its binding affinities, thermodynamic profiles, and the precise nature of the complexes formed with a broad range of biological macromolecules.

For researchers and drug development professionals, this guide highlights the fundamental principles governing these interactions and provides a framework of experimental methodologies that can be employed to generate the necessary data. Future research should focus on:

-

Quantitative Binding Studies: Utilizing techniques like ITC and fluorescence spectroscopy to determine the binding constants and thermodynamic parameters of this compound with key proteins (e.g., serum albumin, mucin) and nucleic acids.

-

Characterization of Polyplexes: Detailed characterization of this compound-based nanoparticles for gene delivery, including their size, stability, and transfection efficiency in relevant cell models.

-

Investigation of Biological Responses: Elucidating the effects of this compound on cell signaling pathways, particularly inflammatory pathways like NF-κB, to understand its potential immunomodulatory effects.

By systematically addressing these knowledge gaps, the full potential of this compound as a versatile polymer in advanced drug delivery applications can be realized.

References

- 1. Understanding the Interaction of Polyelectrolyte Architectures with Proteins and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Interaction of Polyelectrolytes with Proteins: Quantifying the Role of Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive investigation of the interactions of human serum albumin with polymeric and hybrid nanoparticles [pubmed.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. POLYQUATERNIUM 11 - Ataman Kimya [atamanchemicals.com]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. Interaction of Linear Polyelectrolytes with Proteins: Role of Specific Charge–Charge Interaction and Ionic Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A head-to-head comparison of polymer interaction with mucin from porcine stomach and bovine submaxillary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein–Polyelectrolyte Interaction: Thermodynamic Analysis Based on the Titration Method † [mdpi.com]

- 12. cir-safety.org [cir-safety.org]

- 13. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

Methodological & Application

Application Notes and Protocols for Preparing Stable Aqueous Solutions of Gafquat 755N (Polyquaternium-11)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gafquat 755N, chemically known as Polyquaternium-11, is a cationic copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate.[1][2][3] It is a versatile polymer widely utilized in cosmetic and personal care formulations as a conditioning agent, film former, and styling auxiliary.[1][2][3] In the context of pharmaceutical research and drug development, its cationic nature, film-forming properties, and biocompatibility make it a candidate for various applications, including topical drug delivery, ophthalmic formulations, and the stabilization of nanoparticles.

These application notes provide a detailed protocol for the preparation of stable aqueous solutions of this compound for research and development purposes. The information is compiled from technical data sheets and scientific literature to ensure a reliable and reproducible methodology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the polymer in aqueous systems and for the successful design of formulations.

| Property | Value | Reference |

| INCI Name | Polyquaternium-11 | [3] |

| Chemical Type | Quaternized copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate | [1][2][3] |

| Appearance | Clear to slightly hazy, viscous liquid | [1] |

| Ionic Nature | Cationic | [1] |

| Commercial Form | Typically supplied as a 20% aqueous solution | [4] |

| Solubility | Soluble in water and ethanol | [1] |

| pH (10% aqueous solution) | 5.0 - 7.0 | [1] |

| Compatibility | Compatible with non-ionic, anionic, and amphoteric surfactants | [1][5][6] |

| Stability | Stable under normal storage conditions (5-25°C) for at least 12 months. Resilient to heat in hot process applications. | [5][7] |

Table 1: Physicochemical Properties of this compound (Polyquaternium-11)

Experimental Protocol for Preparing a 2% (w/w) Aqueous Solution of this compound

This protocol details the steps for preparing a 2% (w/w) aqueous solution of this compound from a commercially available 20% stock solution. This concentration is often a suitable starting point for many research applications.

Materials:

-

This compound (20% aqueous solution)

-

Purified water (e.g., deionized or distilled)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Weighing balance

-

pH meter (optional)

Procedure:

-

Determine the required masses: Calculate the mass of the 20% this compound stock solution and the mass of purified water needed to achieve the final desired concentration and total mass of the solution.

-

For example, to prepare 100 g of a 2% this compound solution:

-

Mass of this compound (20% solution) = (2 g / 20%) * 100% = 10 g

-

Mass of purified water = 100 g - 10 g = 90 g

-

-

-

Add water to the beaker: Weigh the required amount of purified water into a clean glass beaker.

-

Initiate stirring: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring the water at a moderate speed to create a vortex.

-